molecular formula C16H18FNO2 B6636817 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol

2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol

Cat. No. B6636817
M. Wt: 275.32 g/mol
InChI Key: ULIVIUAGWXLHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol, also known as DMBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer research and drug development. DMBA is a selective estrogen receptor modulator (SERM) that has been shown to have both agonistic and antagonistic effects on estrogen receptors, making it a promising candidate for further investigation.

Mechanism of Action

2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol acts as a SERM by binding to estrogen receptors and modulating their activity. It has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cell type. This compound has also been shown to inhibit the activity of enzymes involved in estrogen biosynthesis, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties. This compound has been shown to have minimal toxicity in vitro, but further studies are needed to determine its safety and efficacy in vivo.

Advantages and Limitations for Lab Experiments

2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has several advantages for use in lab experiments, including its ability to selectively target estrogen receptors and its potential as a drug delivery system. However, its complex mechanism of action and potential for off-target effects may also present limitations in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. This compound may also be investigated for its potential use in other types of cancer, as well as for its ability to target specific cells or tissues. Further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for clinical use.

Synthesis Methods

2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol can be synthesized through a multi-step process starting with 4-fluorophenol and 3-dimethylaminophenol. The two phenols are reacted with paraformaldehyde and sodium hydroxide to form the intermediate 2-[3-(dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanone. Reduction of the ketone group with sodium borohydride yields the final product, this compound.

Scientific Research Applications

2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of breast cancer cells in vitro, and in vivo studies have demonstrated its ability to reduce tumor size and metastasis in animal models. This compound has also been investigated for its potential use as a drug delivery system, as it can be conjugated with various molecules to target specific cells or tissues.

properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-18(2)14-4-3-5-15(10-14)20-11-16(19)12-6-8-13(17)9-7-12/h3-10,16,19H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVIUAGWXLHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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